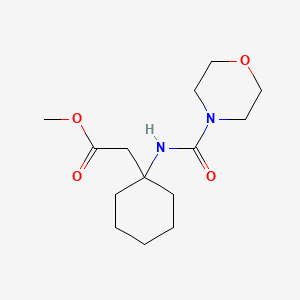![molecular formula C7H9F2N3O3 B2615635 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1946817-06-6](/img/structure/B2615635.png)
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. The presence of difluoromethyl and nitro groups in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under specific conditions. For example, the difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of a base and a solvent, with the reaction temperature and time being carefully controlled to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency and higher yields. These systems allow for precise control of reaction parameters, including temperature and residence time, which are crucial for the successful synthesis of the compound .
化学反应分析
Types of Reactions
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .
科学研究应用
2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which is crucial for its interaction with target molecules .
相似化合物的比较
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and nitro-substituted pyrazoles. Examples are:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides
- 2-(difluoromethyl)-1,3,4-oxadiazoles
Uniqueness
What sets 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]ethan-1-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and nitro groups enhances its reactivity and potential for diverse applications in research and industry .
属性
IUPAC Name |
2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O3/c1-4-6(12(14)15)5(7(8)9)10-11(4)2-3-13/h7,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBMBFJVRGNZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
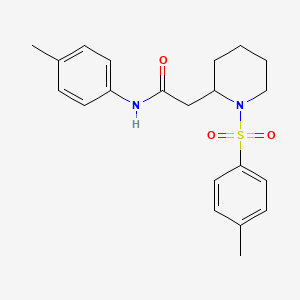
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/new.no-structure.jpg)
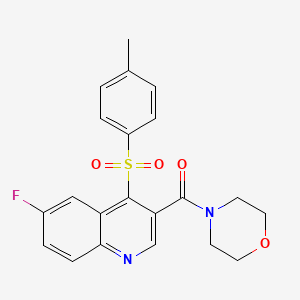
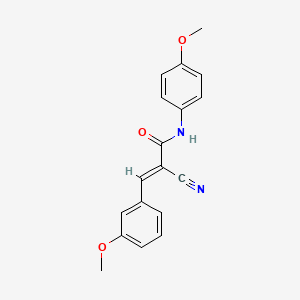
![2-ethoxy-5-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2615559.png)
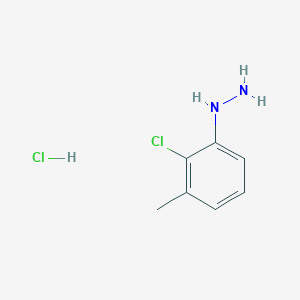
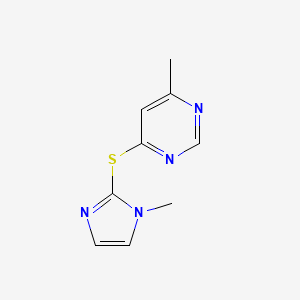
![N-(2,4-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2615562.png)
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615563.png)
![2-{[1-(2-Ethoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2615564.png)

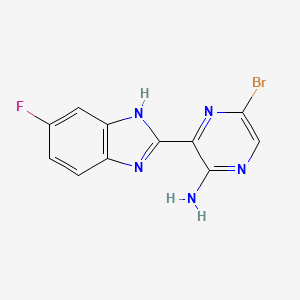
![5-[(3-Methoxypropyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2615567.png)
